molecular formula C12H20F3NO3 B13466430 rac-tert-butyl (3R,5S)-3-(hydroxymethyl)-5-(trifluoromethyl)piperidine-1-carboxylate

rac-tert-butyl (3R,5S)-3-(hydroxymethyl)-5-(trifluoromethyl)piperidine-1-carboxylate

Katalognummer: B13466430
Molekulargewicht: 283.29 g/mol
InChI-Schlüssel: RSNIWCDMNXQZOJ-DTWKUNHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-tert-butyl (3R,5S)-3-(hydroxymethyl)-5-(trifluoromethyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a trifluoromethyl group, a hydroxymethyl group, and a tert-butyl ester group attached to a piperidine ring. The stereochemistry of the compound is defined by the (3R,5S) configuration, indicating the specific spatial arrangement of the substituents on the piperidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (3R,5S)-3-(hydroxymethyl)-5-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diamines or 1,5-diketones.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde or paraformaldehyde in the presence of a base.

    Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The ester group can undergo nucleophilic substitution to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Formation of various ester or amide derivatives.

Wissenschaftliche Forschungsanwendungen

rac-tert-butyl (3R,5S)-3-(hydroxymethyl)-5-(trifluoromethyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of rac-tert-butyl (3R,5S)-3-(hydroxymethyl)-5-(trifluoromethyl)piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    tert-butyl (3R,5S)-3-(hydroxymethyl)-5-methylpiperidine-1-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    tert-butyl (3R,5S)-3-(hydroxymethyl)-5-(chloromethyl)piperidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

rac-tert-butyl (3R,5S)-3-(hydroxymethyl)-5-(trifluoromethyl)piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug development and materials science.

Eigenschaften

Molekularformel

C12H20F3NO3

Molekulargewicht

283.29 g/mol

IUPAC-Name

tert-butyl (3S,5R)-3-(hydroxymethyl)-5-(trifluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H20F3NO3/c1-11(2,3)19-10(18)16-5-8(7-17)4-9(6-16)12(13,14)15/h8-9,17H,4-7H2,1-3H3/t8-,9+/m0/s1

InChI-Schlüssel

RSNIWCDMNXQZOJ-DTWKUNHWSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)C(F)(F)F)CO

Kanonische SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)C(F)(F)F)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.